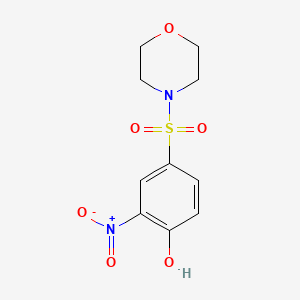
4-(Morpholine-4-sulfonyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Morpholine-4-sulfonyl)-2-nitrophenol” is a synthetic organic compound . It has an empirical formula of C10H12N2O6S and a molecular weight of 288.27 .
Synthesis Analysis
The synthesis of morpholines, which includes “4-(Morpholine-4-sulfonyl)-2-nitrophenol”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” can be represented by the SMILES stringO=S(C1=CC(N+=O)=C(N2CCOCC2)C=C1)(N3CCOCC3)=O . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” include coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
The physical form of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” is solid . It has a molecular weight of 357.38 .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Morpholine-4-sulfonyl chloride serves as a versatile building block in organic synthesis. Researchers utilize it to introduce the morpholine moiety into various molecules. Its reactivity allows for the creation of novel compounds with potential pharmaceutical applications. For instance, coupling this reagent with other functional groups can lead to the synthesis of bioactive molecules, including antiviral agents, kinase inhibitors, and enzyme modulators .
Coumarin Derivatives and Drug Development
Coumarins are a class of compounds known for their diverse biological activities. Researchers have explored hybrid molecules containing both coumarin and morpholine-4-sulfonyl moieties. These hybrids exhibit promising properties against microbial infections, cancer, inflammation, and neurodegenerative disorders. By strategically designing coumarin-based compounds, scientists aim to develop effective drugs with improved pharmacological profiles .
Photocleavable Protecting Groups
Morpholine-4-sulfonyl chloride finds application as a photocleavable protecting group. Researchers use it to temporarily shield functional groups during chemical reactions. Upon exposure to UV light, the protective group can be selectively removed, allowing subsequent transformations. This technique facilitates the synthesis of complex molecules and enables precise control over reaction sequences .
Fluorescent Probes and Imaging Agents
The nitrophenol moiety in 4-(Morpholine-4-sulfonyl)-2-nitrophenol imparts fluorescence properties. Scientists have exploited this feature to develop fluorescent probes and imaging agents. These molecules can selectively bind to specific cellular targets, aiding in live-cell imaging, drug delivery studies, and diagnostic applications. The combination of morpholine and nitrophenol functionalities enhances their specificity and sensitivity .
Materials Science and Surface Modification
Researchers have investigated the use of morpholine-4-sulfonyl chloride for surface modification. By functionalizing materials such as polymers, nanoparticles, and surfaces, they enhance properties like hydrophilicity, biocompatibility, and adhesion. This approach has applications in coatings, sensors, and biomaterials. The sulfonyl chloride group readily reacts with nucleophiles, allowing tailored surface engineering .
Analytical Chemistry and Detection Methods
The reactivity of morpholine-4-sulfonyl chloride enables its use in analytical chemistry. Scientists employ it as a derivatizing agent to enhance the detectability of specific analytes. For instance, by derivatizing amino acids or other biomolecules, researchers improve their chromatographic separation and sensitivity. This technique aids in quantification and identification of trace compounds in complex samples .
Mecanismo De Acción
Morpholine
This is a common component in many pharmaceuticals and its derivatives have been studied for their potential biological activities . This functional group is often seen in various drugs and can contribute to their pharmacological properties. Nitrophenols are a class of compounds that have been studied for their potential biological activities.Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZJWILLKAOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-sulfonyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)


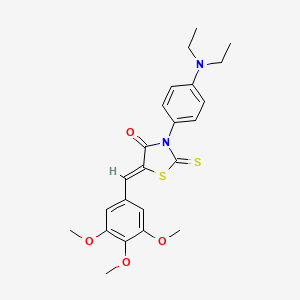
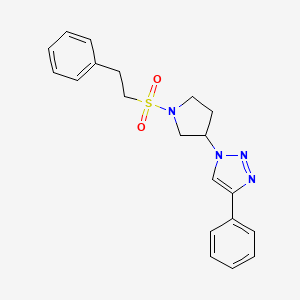
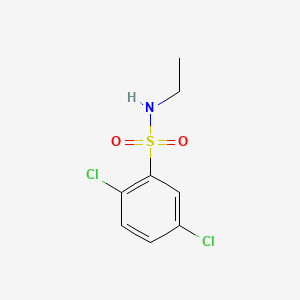
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)
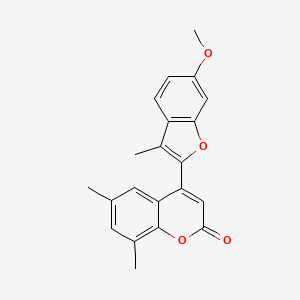
![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)

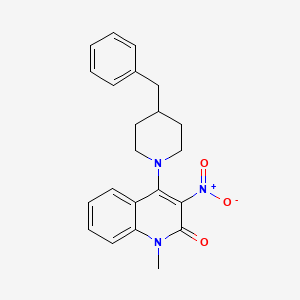
![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)
